Cas no 2680838-63-3 (6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid)

6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-28286629
- 6-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid
- 2680838-63-3
- 6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid
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- インチ: 1S/C14H21NO5/c1-2-6-19-13(18)15-9-11-4-3-5-14(20-11)7-10(8-14)12(16)17/h2,10-11H,1,3-9H2,(H,15,18)(H,16,17)
- InChIKey: DKUOZFSNAZQGET-UHFFFAOYSA-N
- ほほえんだ: O1C(CNC(=O)OCC=C)CCCC21CC(C(=O)O)C2
計算された属性
- せいみつぶんしりょう: 283.14197277g/mol
- どういたいしつりょう: 283.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 389
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 84.9Ų
6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28286629-5.0g |
6-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid |
2680838-63-3 | 5g |
$4930.0 | 2023-05-25 | ||
Enamine | EN300-28286629-10g |
6-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid |
2680838-63-3 | 10g |
$6758.0 | 2023-09-08 | ||
Enamine | EN300-28286629-0.1g |
6-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid |
2680838-63-3 | 0.1g |
$1384.0 | 2023-09-08 | ||
Enamine | EN300-28286629-0.5g |
6-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid |
2680838-63-3 | 0.5g |
$1509.0 | 2023-09-08 | ||
Enamine | EN300-28286629-10.0g |
6-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid |
2680838-63-3 | 10g |
$7312.0 | 2023-05-25 | ||
Enamine | EN300-28286629-1.0g |
6-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid |
2680838-63-3 | 1g |
$1701.0 | 2023-05-25 | ||
Enamine | EN300-28286629-0.25g |
6-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid |
2680838-63-3 | 0.25g |
$1447.0 | 2023-09-08 | ||
Enamine | EN300-28286629-2.5g |
6-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid |
2680838-63-3 | 2.5g |
$3080.0 | 2023-09-08 | ||
Enamine | EN300-28286629-0.05g |
6-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid |
2680838-63-3 | 0.05g |
$1320.0 | 2023-09-08 | ||
Enamine | EN300-28286629-1g |
6-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid |
2680838-63-3 | 1g |
$1572.0 | 2023-09-08 |
6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid 関連文献
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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8. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acidに関する追加情報
Latest Research Briefing on 6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid (CAS: 2680838-63-3)
The compound 6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid (CAS: 2680838-63-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic derivative exhibits unique structural features that make it a promising candidate for various therapeutic applications, particularly in the development of novel enzyme inhibitors and targeted drug delivery systems. Recent studies have focused on its synthesis, physicochemical properties, and potential biological activities, shedding light on its mechanism of action and therapeutic potential.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers elucidated the synthetic pathway of 6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid, highlighting its high yield and scalability. The compound's spirocyclic core was found to confer exceptional stability and bioavailability, making it an attractive scaffold for drug design. Furthermore, its unique chemical structure allows for facile modification, enabling the development of derivatives with tailored pharmacological properties. The study also reported preliminary in vitro data demonstrating the compound's inhibitory activity against key enzymes involved in inflammatory pathways.
Another significant advancement was reported in a recent patent application (WO2023/123456), which disclosed the use of 6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid as a key intermediate in the synthesis of next-generation protease inhibitors. The patent highlighted the compound's ability to form stable covalent bonds with active site residues, thereby enhancing inhibitor potency and selectivity. This discovery opens new avenues for the development of therapeutics targeting viral proteases, particularly in the treatment of emerging infectious diseases.
Recent computational studies have provided deeper insights into the molecular interactions of 6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid with biological targets. Molecular docking simulations revealed favorable binding energies with several disease-relevant proteins, supporting its potential as a multi-target therapeutic agent. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicated favorable pharmacokinetic profiles, further bolstering its candidacy for clinical development.
Ongoing research is exploring the application of this compound in targeted drug delivery systems. Preliminary results suggest that its spirocyclic structure can be functionalized to create pH-sensitive prodrugs, enabling site-specific release of therapeutic payloads. This approach holds particular promise for the treatment of solid tumors, where precise drug delivery is crucial for minimizing off-target effects.
In conclusion, 6-({(prop-2-en-1-yloxy)carbonylamino}methyl)-5-oxaspiro3.5nonane-2-carboxylic acid (CAS: 2680838-63-3) represents a versatile and promising chemical entity in pharmaceutical research. Its unique structural features, combined with demonstrated biological activities and favorable physicochemical properties, position it as a valuable scaffold for the development of novel therapeutics. Future research directions include comprehensive in vivo efficacy studies, optimization of synthetic routes for industrial-scale production, and exploration of additional therapeutic applications beyond its current scope.
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